molecular formula C5H9NO2 B555650 (2R)-2-aminopent-4-enoic acid CAS No. 54594-06-8

(2R)-2-aminopent-4-enoic acid

Cat. No. B555650
CAS RN: 54594-06-8
M. Wt: 115,13 g/mole
InChI Key: WNNNWFKQCKFSDK-SCSAIBSYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (for example, whether it’s an amino acid, a carbohydrate, a lipid, etc.).



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

  • GABA Receptor Activity : (Dickenson et al., 1988) discovered that a derivative of (2R)-2-aminopent-4-enoic acid is a potent GABAB-receptor antagonist and a weak GABAA-receptor agonist. This suggests its potential as a lead for developing selective GABAB-antagonists.

  • Enzymatic Synthesis and Stereochemistry : The study by (Bakke et al., 1999) examined the enzymatic actions on stereoisomers of 2-amino-3-methylpent-4-enoic acid, demonstrating a route to achieve stereochemically pure compounds, important in chemical synthesis.

  • Synthesis for Structure-Activity Studies : (Allan et al., 1985) prepared analogues of (2R)-2-aminopent-4-enoic acid for structure-activity studies on GABA receptors, indicating its significance in understanding neurotransmitter functions.

  • Biodegradation of Aromatic Compounds : Research by (Pollard & Bugg, 1998) on 2-hydroxypentadienoic acid hydratase from Escherichia coli, related to (2R)-2-aminopent-4-enoic acid, sheds light on bacterial pathways for degrading aromatic compounds.

  • Medicinal Chemistry Applications : The work of (McKimm-Breschkin et al., 1996) explores compounds similar to (2R)-2-aminopent-4-enoic acid for developing influenza virus neuraminidase inhibitors, demonstrating its potential in antiviral drug development.

  • Chemical Bonding Studies : (Merola & Roy, 2014) investigated the reaction of (2R)-2-aminopent-4-enoic acid with an iridium complex, revealing insights into the molecular bonding and coordination chemistry.

  • Carcinogenicity Studies : The study by (Jones & Young, 1966) investigated the reactions of carcinogenic lactones related to (2R)-2-aminopent-4-enoic acid, contributing to our understanding of carcinogenic mechanisms.

  • DNA Interaction and Biological Screening : Research by (Sirajuddin et al., 2015) on a compound structurally similar to (2R)-2-aminopent-4-enoic acid explored its DNA interaction and biological screening, indicating its potential in pharmacological and biochemical applications.

Safety And Hazards

This involves studying any potential risks associated with handling or using the compound. This can include toxicity studies, as well as looking at any precautions that need to be taken when handling the compound.


Future Directions

This could involve a discussion of any potential future research directions. For example, if the compound has medicinal properties, future research could involve studying its efficacy in clinical trials.


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properties

IUPAC Name

(2R)-2-aminopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNNWFKQCKFSDK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Allylglycine

CAS RN

54594-06-8
Record name (+)-Allylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054594068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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